3-Carboxylic acid-picumast

Description

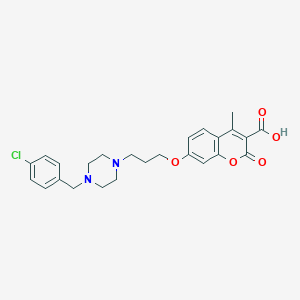

Structure

3D Structure

Properties

CAS No. |

102392-27-8 |

|---|---|

Molecular Formula |

C25H27ClN2O5 |

Molecular Weight |

470.9 g/mol |

IUPAC Name |

7-[3-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]propoxy]-4-methyl-2-oxochromene-3-carboxylic acid |

InChI |

InChI=1S/C25H27ClN2O5/c1-17-21-8-7-20(15-22(21)33-25(31)23(17)24(29)30)32-14-2-9-27-10-12-28(13-11-27)16-18-3-5-19(26)6-4-18/h3-8,15H,2,9-14,16H2,1H3,(H,29,30) |

InChI Key |

XYJFEDCQMSDMKX-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=O)OC2=C1C=CC(=C2)OCCCN3CCN(CC3)CC4=CC=C(C=C4)Cl)C(=O)O |

Canonical SMILES |

CC1=C(C(=O)OC2=C1C=CC(=C2)OCCCN3CCN(CC3)CC4=CC=C(C=C4)Cl)C(=O)O |

Other CAS No. |

102392-27-8 |

Synonyms |

3-carboxylic acid-picumast |

Origin of Product |

United States |

Synthetic Strategies and Chemical Modifications of 3 Carboxylic Acid Picumast

Established Synthetic Pathways for the Picumast (B1218808) Scaffold

The synthesis of the picumast scaffold, a substituted 2H-1-benzopyran-2-one (coumarin), is a foundational step. The original methods established for its parent compound provide the basis for further functionalization.

Original Preparative Methods of 7-[3-[4-[(4-Chlorophenyl)methyl]-1-piperazinyl]propoxy]-3,4-dimethyl-2H-1-benzopyran-2-one

The synthesis of Picumast, chemically known as 7-[3-[4-[(4-Chlorophenyl)methyl]-1-piperazinyl]propoxy]-3,4-dimethyl-2H-1-benzopyran-2-one, typically involves a multi-step sequence. A key intermediate is 7-hydroxy-3,4-dimethylcoumarin. This coumarin (B35378) core is then elaborated with a linker and the piperazine (B1678402) moiety.

One common strategy involves the alkylation of the 7-hydroxy group of the coumarin with a dihaloalkane, such as 1,3-dibromopropane, in the presence of a base like potassium carbonate to form a 7-(3-halopropoxy) intermediate. researchgate.net This intermediate is then coupled with the appropriate piperazine derivative. For instance, reacting 7-(3-chloropropoxy)-3,4-dimethylcoumarin with 1-[(4-chlorophenyl)methyl]piperazine yields the final Picumast structure.

Another approach involves synthesizing a key intermediate, 6-[3-(methanesulfonyloxy)propoxy]-7-methoxy-3,4-dimethyl-2H-1-benzopyran-2-one, which is then reacted with 1-phenylpiperazine (B188723) to yield a related analog. prepchem.comgoogle.com This highlights a general strategy where a leaving group on the propoxy chain facilitates nucleophilic substitution by the piperazine nitrogen.

Introduction and Functionalization of the 3-Carboxylic Acid Moiety

The introduction of a carboxylic acid group at the 3-position of the coumarin ring transforms the scaffold, opening new avenues for derivatization and potentially altering the molecule's physicochemical and biological properties.

Specific Synthetic Routes for 3-Carboxylic acid-picumast

Synthesizing this compound requires a strategy that incorporates the carboxyl group onto the coumarin ring. This is often achieved through a Knoevenagel condensation reaction. nih.govscispace.com Instead of starting with a β-ketoester as in the Pechmann condensation for many coumarins, this route typically involves the condensation of a substituted 2-hydroxybenzaldehyde with a compound containing an active methylene (B1212753) group, such as malonic acid or its esters (e.g., diethyl malonate). nih.govmdpi.com

For this compound, a plausible route would start with a suitably protected 2,4-dihydroxybenzaldehyde (B120756) derivative. This would undergo a Knoevenagel condensation with malonic acid or a Meldrum's acid equivalent, catalyzed by a base like piperidine (B6355638) or an inorganic catalyst, to form a 7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid intermediate. nih.goveurjchem.com Following the formation of this 3-carboxycoumarin core, the 7-hydroxy group would be alkylated with the 3-[4-[(4-chlorophenyl)methyl]-1-piperazinyl]propoxy side chain, mirroring the final steps of the original Picumast synthesis.

Recent advancements in green chemistry offer efficient, one-pot methods for synthesizing coumarin-3-carboxylic acids using catalysts like L-proline, or even biodegradable solvents like waste curd water under ultrasound irradiation, which could be adapted for this purpose. eurjchem.combiomedres.us

Derivatization Techniques for Carboxylic Acid Groups

The presence of a carboxylic acid group on the coumarin scaffold at the C-3 position provides a versatile handle for further chemical modification. mdpi.com Standard organic chemistry techniques can be employed to create a library of derivatives, such as esters, amides, and acylhydrazides, which can be used to probe structure-activity relationships.

Common Derivatization Reactions:

Esterification: The carboxylic acid can be converted to various esters by reacting with alcohols under acidic conditions (Fischer esterification) or by using coupling agents.

Amidation: Amide derivatives are readily prepared by coupling the carboxylic acid with primary or secondary amines. mdpi.com This reaction is often facilitated by peptide coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC), (Benzotriazol-1-yl)oxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP), or PyBOP to form a stable amide bond. thermofisher.comnih.govresearchgate.net

Acylhydrazide Formation: Reaction with hydrazine (B178648) or its derivatives leads to the formation of acylhydrazides, which can serve as precursors for further heterocyclic ring synthesis. mdpi.com

Reduction: The carboxylic acid can be reduced to a primary alcohol, which can then be used in further functionalization reactions.

Conversion to Acyl Halides: Treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride converts the carboxylic acid to a more reactive acyl chloride, which can then be easily reacted with a wide range of nucleophiles. mnstate.edu

Advanced Methodologies for Structural Modification and Analog Generation

Modern synthetic chemistry offers advanced, efficient methods for creating libraries of complex molecules like coumarin derivatives.

Single-Step Synthesis Approaches for Related Derivatives

One-pot synthesis and multicomponent reactions are powerful strategies for improving efficiency and reducing waste in chemical synthesis. scispace.com For coumarin derivatives, several advanced one-pot methods have been developed.

The Pechmann condensation , a classic method for coumarin synthesis involving the reaction of a phenol (B47542) with a β-ketoester, has been modernized with the use of catalysts like FeF₃ under microwave irradiation and solvent-free conditions, offering high yields and short reaction times. scispace.commdpi.com

The Knoevenagel condensation is particularly relevant for 3-substituted coumarins. It involves the reaction of salicylaldehydes with active methylene compounds. nih.govscispace.com This reaction has been optimized using a variety of catalysts and conditions, including:

Potassium phthalimide (B116566) (KPhT) in aqueous media for the synthesis of 3-carboxycoumarins and 3-cyanocoumarins. bhu.ac.in

L-proline as an organocatalyst. biomedres.us

Ultrasound irradiation in the presence of catalysts like ZrOCl₂·8H₂O or MgFe₂O₄ nanoparticles. eurjchem.commdpi.com

Green solvents such as water or deep eutectic solvents. eurjchem.commdpi.com

These single-step or improved multi-step approaches allow for the rapid generation of a diverse range of coumarin scaffolds, which can then be further elaborated with piperazine side chains to create a wide array of Picumast analogs for further investigation. researchgate.neteurjchem.com

Interactive Data Table: Catalysts in Knoevenagel Condensation for 3-Carboxycoumarins

| Catalyst | Starting Materials | Solvent | Conditions | Product Yield | Reference |

| Sodium Azide | Salicylaldehyde (B1680747), Meldrum's acid | Water | Room Temp | 99% | nih.gov |

| Potassium Carbonate | Salicylaldehyde, Meldrum's acid | Water | Room Temp | 92% | nih.gov |

| Curd Water | 2-Hydroxybenzaldehydes, Dimethyl malonate | Curd Water | Ultrasonic (40°C) | Good to Outstanding | eurjchem.com |

| L-proline | Salicylaldehyde derivatives, Malonic acid esters | Not specified | Mild conditions | 54-94% | biomedres.us |

| Potassium 1,2,3,6-Tetrahydrophthalimide | Substituted Salicylaldehydes, Malonic acid | Aqueous media | Not specified | Not specified | bhu.ac.in |

Interactive Data Table: Synthesis of Coumarin-Piperazine Derivatives

| Coumarin Intermediate | Piperazine Derivative | Reaction Conditions | Product | Yield | Reference |

| 7-Mercapto-4-methyl-coumarin | Not specified (coupled with bromoalkane first) | K₂CO₃, CH₃CN, reflux | Conjugated coumarin-piperazine derivative | 16-42% | researchgate.net |

| 6-[3-(Methanesulfonyloxy)propoxy]-7-methoxy-3,4-dimethyl-2H-1-benzopyran-2-one | 1-Phenylpiperazine | 50°C, 45h | 7-methoxy-3,4-dimethyl-6-[3-(4-phenyl-1-piperazinyl)propoxy]-2H-1-benzopyran-2-one | 64% | prepchem.com |

| 4-(4-chlorophenyl)piperazine dihydrochloride (B599025) | Ethyl 2-bromo-2-methylpropanoate | Cs₂CO₃, NaI, DMSO, 25-30°C, 12h | 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic acid ethyl ester | 82% | mdpi.com |

Solid-Phase Synthesis Techniques for Heterocyclic Compound Libraries

Solid-phase organic synthesis (SPOS) has become a cornerstone in medicinal chemistry for the rapid generation of diverse compound libraries. nih.govresearchgate.net This technique, which involves attaching a starting material to a solid support (resin) and performing a series of reactions before cleaving the final product, offers significant advantages in terms of purification and automation. nih.gov For the synthesis of heterocyclic compounds like this compound, SPOS provides a powerful platform for building the core structure and introducing various functional groups.

A plausible solid-phase approach to a library of compounds including this compound would commence with the immobilization of a suitably protected coumarin precursor onto a resin. For instance, a protected 7-hydroxy-4-methylcoumarin derivative could be anchored to a Wang or Rink amide resin. The coumarin-3-carboxylic acid moiety itself can be synthesized on the solid support. One common method involves the Knoevenagel condensation of a resin-bound ortho-hydroxyaryl aldehyde with a malonic acid derivative. youtube.com For example, a resin-bound salicylaldehyde could react with malonic acid in the presence of a base like piperidine to form the coumarin-3-carboxylic acid, which remains attached to the solid support.

The crucial 7-alkoxy side chain of this compound can be introduced via Williamson ether synthesis on the solid-supported 7-hydroxycoumarin. The resin-bound hydroxyl group can be deprotonated with a suitable base, followed by reaction with a halo-alkane linker, such as 1-bromo-3-chloropropane. This would result in the 7-(3-chloropropoxy)coumarin derivative still attached to the resin.

The final step in constructing the side chain involves the nucleophilic substitution of the terminal chlorine with 1-(4-chlorobenzyl)piperazine (B1201428). This piperazine derivative can be prepared separately by reacting piperazine with 4-chlorobenzyl chloride. ontosight.aichemicalbook.com The reaction of the resin-bound chloropropoxy coumarin with an excess of 1-(4-chlorobenzyl)piperazine would yield the fully elaborated, resin-bound this compound. Finally, cleavage from the resin, typically with an acid such as trifluoroacetic acid (TFA), would release the desired product into solution, which can then be purified.

The table below outlines a potential solid-phase synthetic sequence for this compound.

| Step | Reaction | Reagents and Conditions | Resin-Bound Intermediate |

| 1 | Loading | Protected 7-hydroxy-4-methyl-coumarin-3-carboxylic acid, DIC, DMAP | Resin-O-Coumarin |

| 2 | Deprotection | Deprotecting agent for hydroxyl group | Resin-O-7-hydroxy-coumarin |

| 3 | Alkylation | 1-bromo-3-chloropropane, K2CO3 | Resin-O-7-(3-chloropropoxy)-coumarin |

| 4 | Piperazine Coupling | 1-(4-chlorobenzyl)piperazine, base | Resin-O-Picumast side chain |

| 5 | Cleavage | Trifluoroacetic acid (TFA) | This compound (in solution) |

Catalyst-Mediated Synthesis of Carboxylic Acid Derivatives

The synthesis of the carboxylic acid moiety at the 3-position of the coumarin ring is a critical transformation that can be achieved through various catalyst-mediated reactions. The Knoevenagel condensation is a classic and widely used method for the synthesis of coumarin-3-carboxylic acids. This reaction typically involves the condensation of a salicylaldehyde derivative with an active methylene compound like malonic acid or Meldrum's acid, often catalyzed by a base such as piperidine or an amine. mdpi.com

Recent advancements have focused on developing more environmentally friendly and efficient catalytic systems. For instance, the use of chitosan (B1678972) as a recyclable and biodegradable catalyst for the one-pot synthesis of coumarin-3-carboxylic acids in water or ethanol-water mixtures has been reported. nih.gov This method proceeds via a Knoevenagel-intramolecular cyclization cascade reaction and offers good to excellent yields under mild conditions. nih.gov

Another green approach involves the use of waste curd water as a catalytic solvent for the synthesis of coumarin-3-carboxylic acid derivatives under ultrasonic irradiation. ontosight.ai This method avoids the use of traditional metal or Lewis acid catalysts.

Palladium-catalyzed reactions have also been explored for the functionalization of coumarin-3-carboxylic acids. For example, decarboxylative cross-coupling reactions of coumarin-3-carboxylic acids can be mediated by palladium catalysts to introduce various substituents at the C3 position. acs.org While not directly forming the carboxylic acid, these methods highlight the utility of metal catalysis in modifying this functional group.

The following table summarizes various catalytic methods for the synthesis of coumarin-3-carboxylic acid derivatives.

| Catalyst/Mediator | Substrates | Reaction Conditions | Key Advantages | Reference |

| Piperidine/Acetic Acid | Salicylaldehyde, Malonic Acid | Room Temperature | Classic, well-established method | mdpi.com |

| Chitosan | Substituted Salicylaldehydes, Meldrum's Acid | 75 °C, Water/Ethanol | Recyclable, biodegradable catalyst, mild conditions | nih.gov |

| Waste Curd Water | 2-Hydroxybenzaldehydes, Dimethyl Malonate | 40 °C, Ultrasonic Irradiation | Green solvent, avoids traditional catalysts | ontosight.ai |

| Triethylamine | ortho-Hydroxyaryl Aldehydes, Meldrum's Acid | Solvent-less | Avoids use of solvent, good yields | |

| Copper(I) Salts | Aryl Halides, Cyanide Source | 100-120 °C, DMF | One-pot synthesis of carboxylic acid derivatives | Not directly for coumarins, but a general method |

These catalyst-mediated approaches offer a range of options for the synthesis of the core coumarin-3-carboxylic acid structure, with a growing emphasis on green and sustainable methodologies.

Elucidation of Molecular Mechanisms of Action of 3 Carboxylic Acid Picumast

In Vitro Cellular and Biochemical Investigations

The pharmacological effects of 3-Carboxylic acid-picumast, also known as picumast (B1218808), have been primarily attributed to its influence on mast cell stability and its interaction with histamine (B1213489) receptors. ontosight.ai These actions underscore its potential as a modulator of allergic and inflammatory responses. ontosight.ai

Inhibition of Mediator Release from Mast Cells

A key aspect of the molecular action of this compound is its ability to stabilize mast cells, thereby preventing the release of various inflammatory mediators that are central to the allergic cascade. ontosight.ai

Effects on Histamine Release

This compound has demonstrated the ability to inhibit the release of histamine from mast cells. ontosight.ai Histamine is a primary mediator of allergic reactions, responsible for symptoms such as itching, vasodilation, and increased vascular permeability. uomustansiriyah.edu.iqeds.clinic The inhibition of its release is a critical mechanism for the therapeutic potential of anti-allergic compounds. The activation of mast cells, which leads to degranulation and histamine release, can be triggered by various stimuli, including allergens binding to IgE on the cell surface. frontiersin.orgifm.org

Modulation of Other Inflammatory Mediators

Beyond histamine, mast cells release a variety of other pro-inflammatory mediators upon activation, including prostaglandins (B1171923) and leukotrienes, which are metabolites of arachidonic acid. uomustansiriyah.edu.iq this compound has been shown to inhibit the release of these and other mediators from mast cells, contributing to its broader anti-inflammatory profile. ontosight.ai This suggests that its mechanism extends beyond simple histamine blockade to a more comprehensive stabilization of mast cell activity.

Histamine H1 Receptor Antagonism and Other Receptor Interactions

In addition to its mast cell-stabilizing properties, this compound is also known to act as a histamine H1 receptor antagonist. ontosight.ai The H1 receptor is a G protein-coupled receptor that, upon binding histamine, initiates a signaling cascade leading to the classic symptoms of allergy. ebi.ac.ukmdpi.com By blocking this receptor, this compound can prevent the downstream effects of histamine even if some release has occurred. wikipedia.org Some research into tricyclic carboxylic acids has identified compounds with both H1 receptor antagonistic activity and broader anti-inflammatory effects. nih.gov

Calmodulin Antagonism and Calcium Signaling Pathway Modulation

The modulation of intracellular calcium levels is a critical component of cellular signaling, including the processes that lead to mast cell degranulation. Some calmodulin antagonists have been shown to trigger a rise in intracellular calcium by releasing it from internal stores. nih.gov While direct studies on this compound's effect on calmodulin are not extensively detailed in the provided results, the inhibition of histamine release from mast cells by some chromone-2-carboxylic acid derivatives is dependent on extracellular calcium. nih.gov This suggests a potential interplay between calcium signaling and the mechanism of action of related compounds. Furthermore, the Ca2+/calmodulin-dependent protein kinase kinase (CaMKK) inhibitor STO-609, a benzimidazo-isoquinoline-carboxylic acid, has been shown to activate the aryl hydrocarbon receptor (AhR) pathway, which is also influenced by intracellular calcium levels. nih.gov

Influence on Enzyme Expression and Activity in Preclinical Models

The broader class of carboxylic acids has been shown to influence various enzymes involved in inflammatory pathways. For instance, omega-3-carboxylic acids can reduce the production of triglycerides in the liver by inhibiting enzymes like diglyceride acyltransferase. wikipedia.org They have also been shown to suppress the production of interleukin-1β, a pro-inflammatory cytokine. nih.gov In the context of other carboxylic acid derivatives, some have been found to inhibit enzymes such as checkpoint kinases, which are involved in mast cell activation. mdpi.com While specific data on this compound's direct influence on enzyme expression from the provided search results is limited, the actions of related compounds suggest that this could be a relevant area of its mechanism.

Inducible Nitric Oxide Synthase (iNOS)

Computational Approaches to Mechanism of Action

There are no publicly accessible research articles or databases that report on molecular docking simulations performed with this compound and potential target proteins such as iNOS or COX-2. While molecular docking is a common method to predict the binding of ligands to proteins, and such studies have been conducted on other coumarin (B35378) derivatives, this specific analysis for this compound has not been published. researchgate.nettandfonline.com Consequently, there is no data to present regarding its binding affinity or interaction modes from molecular docking studies.

A review of the available scientific literature indicates that no molecular dynamics simulations of ligand-receptor complexes involving this compound have been reported. This computational method, which is used to study the physical movements of atoms and molecules, has not been applied to understand the stability and dynamic interactions of this compound with its potential biological targets in any published research. Therefore, no findings can be reported for this section.

Structure Activity Relationship Sar Studies of 3 Carboxylic Acid Picumast and Its Analogs

Methodological Frameworks for SAR Analysis

The investigation into how the chemical structure of a compound correlates with its biological activity is guided by established methodological frameworks. gardp.org These computational approaches are essential for rational drug design, helping to minimize the time and cost associated with identifying and optimizing novel drug candidates. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) is a computational method that seeks to establish a mathematical correlation between the chemical structures of a series of compounds and a specific biological activity. nih.govnih.gov The core hypothesis is that variations in the biological activity of similar compounds are a function of their differing structural or physicochemical properties. nih.govscispace.com

The QSAR modeling process typically involves:

Data Set Preparation: A series of compounds with known biological activities (e.g., IC₅₀ or Kᵢ values) is selected. For coumarin (B35378) derivatives, this has included activities like antioxidant potential or enzyme inhibition. nih.govnih.gov

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can range from simple properties like molecular weight to complex quantum chemical parameters. nih.govphyschemres.org For coumarin derivatives, descriptors such as hydrogen-bond donor counts, lipophilicity, and electronic properties have been shown to be important. nih.govphyschemres.org

Model Generation and Validation: Statistical methods, such as Multiple Linear Regression (MLR), are used to build a mathematical model that links the descriptors to the biological activity. nih.govresearchgate.net The resulting model's robustness and predictive power are rigorously tested through internal and external validation techniques to ensure its reliability. scispace.comnih.gov

QSAR studies on coumarin analogs have successfully identified key structural features that govern their activity. For instance, models developed for coumarin antioxidants revealed that molecular complexity, hydrogen-bond donor characteristics, and lipophilicity are critical parameters for describing their activity. nih.gov Similarly, 3D-QSAR analyses like Comparative Molecular Field Analysis (CoMFA) have been used to understand the structure-activity relationships of coumarin derivatives as anti-tubercular agents. nih.gov

Drug design strategies are broadly categorized into two main approaches: ligand-based and structure-based design. nih.goviaanalysis.com

Ligand-Based Drug Design (LBDD) is employed when the three-dimensional (3D) structure of the biological target is unknown or difficult to obtain. nih.goviaanalysis.com This approach relies entirely on the knowledge of molecules (ligands) that are known to interact with the target. gardp.org By analyzing the structural characteristics of a set of active and inactive molecules, LBDD methods like pharmacophore modeling and 3D-QSAR can identify the key chemical features required for biological activity and build predictive models. nih.govnih.gov The advantage of LBDD lies in its efficiency and flexibility, as it does not require target structure information. iaanalysis.com

Structure-Based Drug Design (SBDD) is utilized when the 3D structure of the target protein or receptor has been determined, typically through techniques like X-ray crystallography or NMR spectroscopy. nih.goviaanalysis.com This method involves studying how a ligand interacts with the binding site of its target. Computational techniques like molecular docking are used to predict the preferred binding mode and affinity of a molecule to a target, allowing for the rational design of compounds that fit precisely into the binding pocket. slideshare.net This targeted approach can lead to higher potency and selectivity. iaanalysis.com Both LBDD and SBDD are powerful tools that can be used in concert to facilitate the discovery of new therapeutic agents.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Role of the 3-Carboxylic Acid Moiety in Pharmacological Activity

The coumarin-3-carboxylic acid scaffold is a critical starting point for chemical modifications due to the presence of the reactive carboxylic acid group. nih.govias.ac.in This moiety can act as a Michael acceptor and its presence significantly influences the molecule's chemical reactivity and biological interactions. ias.ac.in

The carboxylic acid group at the C-3 position of the coumarin ring plays a pivotal role in receptor binding and, consequently, in the compound's pharmacological activity. This functional group can act as both a hydrogen bond donor and acceptor, facilitating key interactions within a receptor's binding site. conicet.gov.ar

Studies on various coumarin-3-carboxylic acid derivatives have demonstrated the importance of this moiety.

Essential for Activity: In a study of coumarin derivatives for antibacterial activity, the C-3 carboxylic acid was found to be essential. Compounds where this group was converted to a carboxamide or removed entirely showed no activity, indicating the carboxyl group itself was necessary for the biological effect. mdpi.com

Influence on Selectivity: The nature of the substituent at the 3-position can dramatically influence selectivity. For monoamine oxidase (MAO) inhibitors, modifications at the C-3 position of the coumarin scaffold were found to be critical for inhibitory activity and selectivity between MAO-A and MAO-B isoforms. scienceopen.com

The ability of the carboxylic acid to be ionized at physiological pH allows for potential ionic interactions with positively charged amino acid residues in a receptor pocket, which can significantly enhance binding affinity.

Functional potency, often measured in cell-based bioassays, reflects the ability of a compound to elicit a biological response. fyonibio.com The 3-carboxylic acid group is strongly correlated with the functional outcomes of its derivatives in these assays.

In studies of coumarin derivatives as NMDAR modulators, functional assays using Xenopus oocytes were employed to measure the inhibition of receptor responses. nih.gov The results showed a direct correlation between the structure and functional potency. While the unsubstituted coumarin-3-carboxylic acid was a very weak inhibitor, the introduction of bromo or iodo groups at the 6- and 8-positions dramatically enhanced the inhibitory potency. nih.gov Surprisingly, the addition of a methyl group at the C-4 position converted the compound from an inhibitor to a potentiator of NMDAR function, highlighting the profound impact of subtle structural changes on functional activity. nih.gov

Similarly, in the context of anticancer research, modifications of the 3-carboxylic acid group have led to significant changes in functional potency. The conversion of 8-methoxycoumarin-3-carboxamide to the corresponding 3-carboxylic acid resulted in a significant improvement in antiproliferative activity against liver cancer cells. nih.gov Conversely, other studies have shown that converting the 3-carboxylic acid into specific amino acid or dipeptide derivatives can enhance cytotoxic activity against cancer cell lines, with some derivatives showing potent inhibition of enzymes like VEGFR-2 and topoisomerase-II. nih.gov These findings underscore that the 3-carboxylic acid is a key functional handle whose modification directly correlates with changes in potency measured in various functional bioassays, including those for anti-inflammatory, antimicrobial, and anticancer effects. jst.go.jpcarcinogenesis.comacs.org

Impact on Receptor Binding Affinity and Selectivity

Comparative SAR Analysis with Other Picumast (B1218808) Derivatives and Coumarin Compounds

A comparative analysis of the structure-activity relationships of coumarin-3-carboxylic acid with its own derivatives and other related coumarin compounds provides a broader understanding of the key structural requirements for activity.

Research on coumarin-3-carboxylic acid derivatives as modulators of NMDA receptors provides a clear example of SAR. The parent compound was largely inactive, but systematic modifications revealed critical insights.

Table 1: SAR of Coumarin-3-Carboxylic Acid Derivatives as NMDA Receptor Inhibitors

| Compound | Substitution | % Inhibition at GluN2A (100 µM) | % Inhibition at GluN2B (100 µM) | % Inhibition at GluN2C (100 µM) | % Inhibition at GluN2D (100 µM) |

|---|---|---|---|---|---|

| Coumarin-3-carboxylic acid | None | 19.8 ± 3.4 | 4.8 ± 3.9 | 16.6 ± 3.5 | 0.9 ± 0.9 |

| UBP608 | 6-Bromo | 69.1 ± 1.5 | 39.8 ± 3.1 | 59.8 ± 5.0 | 33.2 ± 3.8 |

| Derivative | 6,8-Dibromo | 94.6 ± 0.9 | 81.3 ± 2.0 | 90.9 ± 1.4 | 82.5 ± 2.4 |

| Derivative | 6-Iodo | 80.3 ± 3.2 | 62.0 ± 3.4 | 80.6 ± 2.6 | 60.1 ± 3.6 |

| Derivative | 6,8-Diiodo | 96.0 ± 0.5 | 92.0 ± 1.0 | 95.8 ± 0.9 | 93.3 ± 0.9 |

Data sourced from a study on recombinant NMDARs. nih.gov The table demonstrates that adding halogen substituents, particularly at both the 6 and 8 positions, significantly increases inhibitory activity across all tested receptor subtypes compared to the unsubstituted parent compound.

When comparing with other coumarin compounds, the position and nature of substituents are crucial.

C-3 vs. C-4 Substitution: For MAO inhibitors, the position of a phenyl substituent dramatically alters selectivity. A 3-phenyl group on the coumarin scaffold favors MAO-B inhibition, whereas a 4-phenyl group is more effective for MAO-A inhibition. scienceopen.com

Importance of the C-3 Moiety: As noted earlier, the presence of a carboxylic acid at C-3 was essential for the antibacterial activity of certain coumarins, with its removal or conversion to an amide leading to inactivity. mdpi.com In contrast, for some anticancer applications, converting the C-3 carboxylic acid to an amide or other derivative enhanced potency. nih.govmdpi.com

Other Ring Substitutions: In the development of anti-inflammatory coumarins, substitutions at various positions on the benzopyran ring have been explored. ijpsr.com Studies on lipoxygenase inhibitors found that compounds with bromine at the C-6 position or hydroxyl groups at the C-6 or C-7 positions showed high rates of inhibition. mdpi.com

In Vitro and Preclinical Metabolic Investigations of 3 Carboxylic Acid Picumast

Metabolic Stability Profiling in In Vitro Systems

In vitro systems, such as hepatic microsomes and primary hepatocytes, are fundamental tools for assessing the metabolic stability of chemical compounds. While direct metabolic stability studies on 3-Carboxylic acid-picumast are not extensively available in the public domain, its formation as a major and relatively stable metabolite of picumast (B1218808) provides indirect evidence of its metabolic characteristics.

Hepatic Microsomal Stability Studies

Hepatic microsomes contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes, which are responsible for Phase I biotransformations. acs.orgnih.govnih.govmdpi.com Studies on the metabolism of the parent drug, picumast, indicate that it is extensively metabolized by the liver. nih.govresearchgate.net The primary metabolic pathway for picumast involves the oxidation of the 3-methyl group on the coumarin (B35378) ring. nih.gov This process leads to the formation of a hydroxylation product (M2), which is subsequently oxidized to the carboxylic acid metabolite, this compound (M1). nih.gov

Table 1: General Protocol for Hepatic Microsomal Stability Assay

| Parameter | Description |

| Test System | Pooled human or animal liver microsomes. acs.org |

| Test Compound Concentration | Typically 1 µM. acs.org |

| Protein Concentration | Usually around 0.5 mg/mL. acs.org |

| Cofactor | NADPH (for Phase I metabolism). acs.org |

| Incubation | Performed at 37°C with multiple time points (e.g., 0, 5, 15, 30, 45 minutes). acs.org |

| Analysis | LC-MS/MS is used to monitor the disappearance of the parent compound over time. acs.org |

| Endpoints | In vitro half-life (t1/2) and intrinsic clearance (CLint). mdpi.com |

Primary Hepatocyte Metabolism Assays

Primary hepatocytes are considered the "gold standard" for in vitro drug metabolism studies as they contain a full complement of both Phase I and Phase II metabolic enzymes and cofactors, offering a more physiologically relevant model than subcellular fractions. mdpi.commdpi.comnih.gov Studies using primary hepatocytes for coumarin derivatives have demonstrated their utility in understanding species-specific metabolism and potential toxicity. hyphadiscovery.com

While specific data on the metabolism of this compound in primary hepatocytes is not detailed in the available literature, it is known that picumast is almost exclusively eliminated by hepatic metabolism. researchgate.net This indicates that hepatocytes are the primary site of its biotransformation into metabolites like this compound. The subsequent fate of this compound within hepatocytes would likely involve Phase II conjugation reactions, a common pathway for carboxylic acid-containing compounds to increase their water solubility for excretion. researchgate.net

Identification and Characterization of Metabolites

The identification of this compound as a major metabolite of picumast has been established through pharmacokinetic studies in both humans and various animal species. nih.govresearchgate.net

Application of Advanced Mass Spectrometry Techniques

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a powerful analytical technique for the identification and quantification of drug metabolites. mdpi.comresearchgate.netisca.in High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) are instrumental in elucidating the structures of metabolites. researchgate.netbenthamopen.com

In the context of coumarin derivatives, mass spectrometry has been used to study their fragmentation patterns, which aids in structural identification. pharmgkb.orgnih.govnih.gov For 3-coumarinyl carboxylates, electrospray ionization (ESI)/MS has been employed to analyze their fragmentation processes. pharmgkb.org The characterization of picumast metabolites, including this compound (M1), would have relied on these advanced mass spectrometric techniques to determine their exact mass and deduce their chemical structures from fragmentation data. The typical fragmentation of the coumarin nucleus often involves the loss of CO. nih.gov

Elucidation of Metabolic Pathways and Enzyme Involvement

The metabolic pathway leading to the formation of this compound from its parent compound, picumast, is a key aspect of its preclinical investigation.

Phase I Biotransformations (e.g., Oxidation, Reduction, Hydrolysis)

Phase I reactions introduce or expose functional groups on a molecule, typically making it more polar. nih.govresearchgate.net The formation of this compound is a classic example of a Phase I oxidative pathway. nih.gov The primary metabolic route for picumast is the oxidation of the 3-methyl group on the coumarin ring. nih.gov This is a stepwise oxidation process.

The initial step is the hydroxylation of the methyl group to form a hydroxymethyl intermediate (3-hydroxymethyl-picumast, M2). This is followed by further oxidation of the alcohol to a carboxylic acid, yielding this compound (M1). nih.gov This sequential oxidation of a methyl group to a carboxylic acid is a common metabolic transformation catalyzed by cytochrome P450 enzymes. nih.gov Studies on other coumarin derivatives have shown that the 3-position can be a site for metabolism. researchgate.net The enzymes from the cytochrome P450 superfamily, particularly those in the CYP1, CYP2, and CYP3 families, are the major enzymes responsible for the oxidative metabolism of a vast number of drugs. While the specific CYP isozymes responsible for the oxidation of picumast's 3-methyl group have not been explicitly identified in the reviewed literature, it is highly probable that one or more of these enzymes are involved.

Table 2: Pharmacokinetic Parameters of Picumast and its Major Metabolites in Humans

| Compound | Tmax (h) | t1/2 (h) |

| Picumast | 1.3 | 10-26 |

| Metabolite M1 (this compound) | 3.4 | 41 |

| Metabolite M2 (3-Hydroxymethyl-picumast) | 4.0 | 34 |

| Data obtained from studies in healthy volunteers after oral administration. nih.gov |

Analytical Methodologies for Research on 3 Carboxylic Acid Picumast

Chromatographic Separation Techniques

Chromatography is the cornerstone for isolating 3-Carboxylic acid-picumast from complex mixtures, a critical step before its characterization and quantification. The choice of chromatographic technique is primarily dictated by the physicochemical properties of the analyte, such as polarity and volatility.

High-Performance Liquid Chromatography (HPLC) is a principal technique for the analysis of non-volatile and polar compounds like this compound. googleapis.comjapsonline.comipinnovative.com The versatility of HPLC allows for various separation modes, with reverse-phase and hydrophilic interaction liquid chromatography (HILIC) being the most relevant.

Reverse-phase HPLC, utilizing a non-polar stationary phase and a polar mobile phase, is a common starting point. However, for highly polar metabolites, HILIC can offer superior retention and separation. nih.gov HILIC employs a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent, which is effective for water-soluble compounds. nih.gov

A typical HPLC method for the analysis of a carboxylic acid metabolite would involve a gradient elution to ensure the efficient separation of compounds with a wide range of polarities.

Table 1: Illustrative HPLC Parameters for this compound Analysis

| Parameter | Condition |

| Column | HILIC (e.g., BEH Amide, 2.1 x 100 mm, 1.7 µm) or C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Start with 95% B, decrease to 5% B over 10 minutes, hold for 2 minutes, return to initial conditions |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| Detector | UV at 278 nm or Mass Spectrometer |

This table presents a hypothetical set of starting conditions for method development and is subject to optimization.

Gas Chromatography (GC) is a powerful separation technique for volatile and thermally stable compounds. mdpi.comthermofisher.com Since this compound is a polar and non-volatile molecule, it requires a chemical derivatization step to increase its volatility and thermal stability for GC analysis. thermofisher.comnih.gov

A common derivatization strategy for carboxylic acids is silylation, which replaces the acidic proton of the carboxyl group with a trimethylsilyl (B98337) (TMS) group. nih.gov This process significantly reduces the polarity and increases the volatility of the analyte, making it amenable to GC separation.

Once derivatized, the sample is introduced into the GC-MS system, where it is separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer for detection and identification. mdpi.com

Table 2: Example GC-MS Parameters for Derivatized this compound

| Parameter | Condition |

| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) |

| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |

| Carrier Gas | Helium at a constant flow of 1 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | Initial temp 70 °C, hold for 2 min, ramp to 300 °C at 10 °C/min, hold for 5 min |

| MS Ion Source | Electron Ionization (EI) at 70 eV |

| MS Analyzer | Quadrupole or Time-of-Flight (TOF) |

| Scan Range | m/z 50-600 |

This table provides a representative set of parameters for the GC-MS analysis of a silylated carboxylic acid.

High-Performance Liquid Chromatography (HPLC)

Spectroscopic Characterization and Quantification Methods

Spectroscopic techniques are indispensable for the structural elucidation and quantification of this compound. These methods provide detailed information about the molecule's structure, functional groups, and concentration.

UV/Visible spectrophotometry measures the absorption of ultraviolet or visible light by a compound. technologynetworks.commsu.edulibretexts.org This technique is often used for the quantitative analysis of substances that possess a chromophore, a part of the molecule that absorbs light. msu.edu The presence of aromatic rings and conjugated systems in the structure of this compound would likely result in UV absorbance, making this method suitable for its quantification. researchgate.net

The analysis involves measuring the absorbance at the wavelength of maximum absorption (λmax), which is directly proportional to the concentration of the compound in solution, according to the Beer-Lambert law. libretexts.org Derivative spectrophotometry, which involves calculating the first or higher-order derivative of the absorbance spectrum, can be employed to enhance the resolution of overlapping peaks and improve the accuracy of quantification in the presence of interfering substances.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the structural elucidation of organic molecules. frontlinegenomics.comscielo.org.mxmdpi.com It provides detailed information about the carbon-hydrogen framework of a molecule, allowing for the unambiguous identification of this compound.

¹H NMR provides information about the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR reveals the types of carbon atoms present in the molecule. Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be used to establish the complete chemical structure by revealing the connectivity between protons and carbons. scielo.org.mx For a definitive structural confirmation, the NMR data of the synthesized standard of this compound would be compared with that of the isolated metabolite.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for Key Functional Groups in this compound

| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Carboxylic Acid (-COOH) | 10.0 - 13.0 | 170 - 185 |

| Aromatic Protons (Ar-H) | 6.5 - 8.5 | 120 - 150 |

| Aliphatic Protons (adjacent to heteroatoms) | 2.5 - 4.5 | 40 - 80 |

These are general, predicted ranges and the actual chemical shifts will depend on the specific molecular environment.

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for both the identification and quantification of metabolites. nih.govmdpi.comthermofisher.com When coupled with a chromatographic separation technique (LC-HRMS or GC-HRMS), it provides highly accurate mass measurements, which can be used to determine the elemental composition of an unknown compound with a high degree of confidence. mdpi.comthermofisher.com

The high resolving power of HRMS allows for the differentiation of molecules with very similar masses. thermofisher.com In metabolomics studies, LC-HRMS is often the method of choice for untargeted analysis, enabling the detection and identification of a wide range of metabolites in a single run. ufz.denih.gov

For the analysis of this compound, LC-HRMS would provide an accurate mass of the molecular ion, which can be used to propose a molecular formula. Further structural information can be obtained through tandem mass spectrometry (MS/MS), where the molecular ion is fragmented, and the resulting fragmentation pattern is analyzed to elucidate the structure of the molecule. silantes.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

Development and Validation of Bioanalytical Methods for Preclinical Research Samples

The development and validation of robust bioanalytical methods are fundamental for the quantitative determination of drug candidates and their metabolites in biological fluids during preclinical research. nih.gov For this compound, also known as Picumast (B1218808), establishing such methods is crucial to accurately assess its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). ontosight.ai A well-characterized and properly validated analytical method ensures that the data generated from preclinical toxicokinetic (TK) and pharmacokinetic (PK) studies are reliable, which is a prerequisite for regulatory evaluation. criver.com The process involves creating a detailed procedure to identify and quantify the analyte within a biological matrix, considering its unique chemical properties. researchgate.net

Bioanalytical method development for a compound like this compound, which contains a carboxylic acid functional group, typically employs liquid chromatography, often coupled with mass spectrometry (LC-MS), due to the high sensitivity and selectivity of this technique. nih.govmdpi.com The development process must optimize procedures for sample extraction, chromatographic separation, and detection to ensure the method is suitable for validation. criver.com

Sample Preparation Techniques for Complex Matrices

Preclinical research often involves analyzing this compound in complex biological matrices such as plasma, urine, or tissue homogenates. chromatographyonline.com These matrices contain numerous endogenous components like proteins, salts, and lipids that can interfere with the analysis and damage analytical instrumentation. Therefore, effective sample preparation is a critical step to isolate the analyte of interest from these interferences, enhance sensitivity, and ensure the reliability of the results. chromatographyonline.com The choice of technique depends on the physicochemical properties of this compound, the nature of the biological matrix, and the required sensitivity of the assay. researchgate.netchromatographyonline.com

Common sample preparation techniques that are applicable for the analysis of this compound from biological samples include:

Liquid-Liquid Extraction (LLE): This technique separates compounds based on their relative solubilities in two immiscible liquids, typically an aqueous sample and an organic solvent. chromatographyonline.com For this compound, its carboxylic acid group means its charge state is pH-dependent. online-learning-college.com By adjusting the pH of the biological sample to suppress the ionization of the carboxylic acid (making it more neutral), its solubility in an organic solvent can be increased, allowing for efficient extraction away from water-soluble matrix components. The selection of an appropriate organic solvent is key to achieving high recovery.

Solid-Phase Extraction (SPE): SPE is a highly selective and efficient sample preparation method that can be used to preconcentrate the analyte and remove interferences. chromatographyonline.comresearchgate.net For this compound, a reversed-phase SPE sorbent could be employed, where the compound is retained on the solid phase while polar matrix components are washed away. The analyte is then eluted with a small volume of an organic solvent. nih.gov Ion-exchange SPE could also be utilized, targeting the carboxylic acid functional group for a highly specific extraction.

Protein Precipitation (PPT): This is one of the simplest and fastest methods for removing proteins from plasma or serum samples. chromatographyonline.com It involves adding a water-miscible organic solvent (e.g., acetonitrile) or an acid (e.g., trichloroacetic acid) to the sample, which causes proteins to denature and precipitate. After centrifugation, the supernatant containing the analyte is collected for analysis. While fast, this method may be less clean than LLE or SPE and can sometimes lead to significant matrix effects. chromatographyonline.com

The following table summarizes the applicability of these techniques for this compound analysis.

| Technique | Principle of Separation | Advantages for this compound | Potential Considerations |

| Liquid-Liquid Extraction (LLE) | Differential solubility in immiscible liquids. chromatographyonline.com | High recovery with optimized solvent and pH; cost-effective. chromatographyonline.com | Can be labor-intensive; requires selection of appropriate solvents. |

| Solid-Phase Extraction (SPE) | Partitioning between a solid and liquid phase. chromatographyonline.com | High selectivity and concentration factor; cleaner extracts; can be automated. researchgate.net | Higher cost; method development can be more complex. |

| Protein Precipitation (PPT) | Protein denaturation and removal by centrifugation. chromatographyonline.com | Fast, simple, and inexpensive. chromatographyonline.com | Less effective at removing other matrix components; risk of matrix effects. chromatographyonline.com |

Method Sensitivity, Selectivity, and Robustness Evaluation

Validation is the process of demonstrating that a bioanalytical method is suitable for its intended purpose. nih.gov Key validation parameters include sensitivity, selectivity, and robustness, which ensure the reliability of the analytical data. elementlabsolutions.com

Method Sensitivity is a measure of the lowest concentration of an analyte that can be reliably detected and quantified. It is defined by the Lower Limit of Quantification (LLOQ), which is the lowest concentration on the calibration curve that can be measured with acceptable precision and accuracy. nih.govelementlabsolutions.com For preclinical studies, the method must be sensitive enough to measure the low concentrations of this compound expected after administration.

Method Selectivity refers to the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, endogenous substances, and concomitant medications. nih.gov Selectivity is typically assessed by analyzing blank matrix samples from multiple sources to check for interfering peaks at the retention time of the analyte and internal standard.

Method Robustness is the capacity of a method to remain unaffected by small, deliberate variations in method parameters. elementlabsolutions.com This provides an indication of the method's reliability during routine use. Robustness is evaluated by introducing minor changes to parameters like mobile phase composition, pH, or column temperature and observing the effect on the results. elementlabsolutions.com

The tables below present illustrative data for the evaluation of these parameters for a hypothetical bioanalytical method for this compound.

Table 1: Illustrative Sensitivity Data (LLOQ Evaluation)

| Parameter | Acceptance Criteria | Hypothetical Result for this compound |

|---|---|---|

| LLOQ Concentration | - | 1.0 ng/mL |

| Precision (%CV) at LLOQ | ≤ 20% | 12.5% |

Table 2: Illustrative Selectivity Evaluation

| Sample Type | Number of Sources Tested | Acceptance Criteria | Hypothetical Result |

|---|---|---|---|

| Blank Plasma (Control) | 6 | No significant interference at the retention time of the analyte (>20% of LLOQ) | Pass |

Table 3: Illustrative Robustness Evaluation

| Parameter Varied | Variation | Effect on Quantification (% Change) | Acceptance Criteria |

|---|---|---|---|

| Mobile Phase Composition | ± 2% Organic | < 5.0% | Within ±15% |

| Column Temperature | ± 2°C | < 4.5% | Within ±15% |

Theoretical Frameworks and Computational Chemistry Applications

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are a cornerstone of modern chemistry, used to determine the electronic properties and geometric structure of molecules. github.io Methods like Density Functional Theory (DFT) are frequently employed to model these characteristics. researchgate.netnih.gov For 3-Carboxylic acid-picumast, a DFT study, likely using a functional such as B3LYP with a 6-311G(d,p) basis set, could be performed to optimize its molecular geometry and calculate key electronic parameters. researchgate.net

These calculations yield critical data points that describe the molecule's reactivity and stability. aun.edu.eg The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. aun.edu.eg The difference between these energies, known as the HOMO-LUMO energy gap, is a crucial indicator of chemical reactivity; a smaller gap suggests the molecule is more easily excitable and thus more reactive. researchgate.net

Further parameters that can be derived include the ionization potential, chemical hardness and softness, electronegativity, and dipole moment, all of which contribute to a comprehensive profile of the molecule's potential chemical interactions. researchgate.net Such calculations can be performed in both a simulated gas phase and in the presence of solvents to better approximate real-world conditions. researchgate.net

Table 1: Illustrative Quantum Chemical Parameters Calculated via DFT/B3LYP This table presents example data based on calculations for similar heterocyclic carboxylic acid compounds to illustrate the potential output for a this compound study.

| Parameter | Symbol | Illustrative Value (Gas Phase) | Illustrative Value (Solvent Phase) | Significance |

| HOMO Energy | EHOMO | -6.5 eV | -6.7 eV | Electron-donating ability |

| LUMO Energy | ELUMO | -1.8 eV | -2.0 eV | Electron-accepting ability |

| Energy Gap | ΔE | 4.7 eV | 4.7 eV | Chemical reactivity and stability |

| Chemical Hardness | η | 2.35 | 2.35 | Resistance to change in electron distribution |

| Electronegativity | χ | 4.15 | 4.35 | Power to attract electrons |

| Dipole Moment | μ | 3.5 D | 4.1 D | Molecular polarity |

Source: Adapted from methodologies described in references researchgate.netnih.gov.

In Silico Prediction of Biological Activity (Excluding Drug Allergy/Toxicity)

In silico tools leverage a compound's chemical structure to predict its likely biological effects by comparing it to vast databases of molecules with known activities. nih.gov This process is a valuable, cost-effective first step in drug discovery, helping to prioritize compounds for further testing. nih.gov

For this compound, web-based platforms and software like PASS (Prediction of Activity Spectra for Substances) or ADMETlab could be used to generate a probable biological activity profile. udhtu.edu.uabonviewpress.com These tools analyze the molecule's substructures and functional groups to predict interactions with various biological targets. bonviewpress.com

The predictions can encompass a wide range of effects, including:

Primary Pharmacological Effects : Potential therapeutic uses, such as anti-inflammatory or antihypertensive activity. bonviewpress.com

Mechanisms of Action : The specific biochemical pathways the compound might influence, for example, inhibition of a particular enzyme or interaction with a G-protein coupled receptor (GPCR). nih.govbonviewpress.com

Metabolic Activities : How the compound might be processed in the body, such as its potential to be a substrate or inhibitor of Cytochrome P450 (CYP) enzymes. bonviewpress.com

These predictions are probabilistic, often presented with a score indicating the likelihood of a specific activity. ucj.org.ua For instance, a study on novel indenoquinoxalinecarboxylic acid derivatives used such methods to predict that the compounds were "drug-like" and likely to interact with biological targets involved in cell replication. udhtu.edu.ua A similar analysis for this compound would provide a roadmap for future in vitro and in vivo testing.

Table 2: Example of a Predicted Biological Activity Spectrum This table is a hypothetical output for this compound based on the types of predictions generated by in silico tools for other complex organic molecules.

| Predicted Activity Class | Specific Prediction | Probability (Pa) |

| Enzyme Inhibition | Kinase Inhibitor | > 0.7 |

| GPCR Ligand | GPCR Ligand Activity | > 0.6 |

| Anti-inflammatory | Anti-inflammatory | > 0.5 |

| Metabolic Interaction | CYP3A4 Inhibitor | > 0.7 |

| Transporter Activity | Dopamine Transporter Antagonist | > 0.4 |

Source: Based on the predictive methodologies described in references nih.govbonviewpress.com.

Cheminformatics and Data Mining for Structure-Activity Landscape Analysis

Cheminformatics applies data analysis techniques to solve chemical problems, with a significant focus on understanding structure-activity relationships (SAR). nih.gov SAR studies explore how a molecule's biological activity changes with modifications to its chemical structure. nih.govnih.gov

For this compound, a cheminformatics approach would involve analyzing it alongside a library of structurally similar analogues. The goal is to build a Structure-Activity Landscape (SAL), a conceptual map that visualizes the relationship between structural similarity and activity. blogspot.combiorxiv.org

A key tool in this analysis is the Structure-Activity Landscape Index (SALI). blogspot.com The SALI value is calculated for pairs of molecules and quantifies the change in biological activity relative to the change in chemical structure. blogspot.com A high SALI value indicates an "activity cliff," where a minor structural modification leads to a dramatic shift in biological potency. blogspot.combiorxiv.org Identifying these cliffs is extremely valuable as it highlights critical structural features—a specific functional group or stereocenter—that are essential for the molecule's biological function. blogspot.com This information can guide the design of more potent and selective compounds. mdpi.com

The analysis would involve:

Generating molecular fingerprints for this compound and its analogues.

Calculating the structural similarity between all pairs of compounds (e.g., using the Tanimoto coefficient).

Plotting this similarity against the difference in their measured biological activity to create a SAL map.

Calculating SALI scores to pinpoint activity cliffs, which can then be investigated further using molecular docking or other computational techniques. biorxiv.org

This type of analysis provides crucial insights that can accelerate the optimization of a lead compound by focusing synthetic efforts on the most impactful regions of the molecular scaffold. biorxiv.org

Emerging Research Areas and Future Directions for 3 Carboxylic Acid Picumast

Design and Synthesis of Next-Generation Picumast (B1218808) Carboxylic Acid Analogs

The foundational structure of 3-Carboxylic acid-picumast, a coumarin (B35378) derivative, presents a versatile scaffold for medicinal chemists to design and synthesize next-generation analogs with enhanced pharmacological profiles. ontosight.aiontosight.ainih.gov The primary goals in this area are to improve potency, selectivity, and pharmacokinetic properties.

Future synthetic strategies will likely focus on several key modifications to the this compound molecule. These include the exploration of various bioisosteres for the carboxylic acid group. Carboxylic acids can sometimes limit a drug's oral bioavailability and cell membrane permeability. Replacing this group with bioisosteric equivalents, such as tetrazoles, hydroxamic acids, or sulfonamides, could lead to analogs with improved drug-like properties. nih.gov

Furthermore, systematic structure-activity relationship (SAR) studies will be crucial. By synthesizing a library of analogs with modifications at different positions of the coumarin and piperazine (B1678402) rings, researchers can identify key structural features essential for biological activity. For instance, altering the substituents on the phenyl ring of the chlorobenzyl group or modifying the length and nature of the propoxy linker could fine-tune the compound's interaction with its biological targets. ontosight.ai The synthesis of such analogs often involves multi-step reaction sequences, which may include Knoevenagel condensation for the coumarin core, followed by various coupling and functional group interconversion reactions to introduce the desired diversity. researchgate.net

Table 1: Potential Strategies for Analog Synthesis

| Modification Strategy | Rationale | Potential Outcome |

| Carboxylic Acid Bioisosteric Replacement | Improve metabolic stability and cell permeability. | Enhanced oral bioavailability and efficacy. |

| Structure-Activity Relationship (SAR) Studies | Identify key pharmacophoric features. | More potent and selective compounds. |

| Alteration of Aromatic Substituents | Modulate binding affinity and selectivity. | Improved target specificity. |

| Modification of Linker Chain | Optimize spatial orientation for target binding. | Enhanced biological activity. |

Application of Omics Technologies in Comprehensive Mechanistic Studies

The advent of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offers an unprecedented opportunity to investigate the mechanism of action of this compound in a holistic and unbiased manner. nih.gov These approaches can provide a global view of the molecular changes induced by the compound in target cells, moving beyond a single-target interaction to a systems-level understanding.

A multi-omics approach could be employed to study the effects of this compound on mast cells or other relevant immune cells. nih.gov For example, transcriptomic analysis (e.g., RNA-seq) could reveal changes in gene expression profiles following treatment, identifying entire pathways that are modulated by the compound. Proteomic studies, using techniques like mass spectrometry, can then quantify changes in protein levels, confirming the effects observed at the transcript level and identifying post-translational modifications that may be critical for the drug's activity. nih.gov

Metabolomics, the large-scale study of small molecules, can provide insights into how this compound affects cellular metabolism, which is increasingly recognized as a key regulator of immune cell function. mdpi.com By integrating these different omics datasets, researchers can construct comprehensive network models of the drug's effects, potentially uncovering novel mechanisms and biomarkers of response. sc.edu

Table 2: Application of Omics Technologies

| Omics Technology | Information Gained | Potential Insights for this compound |

| Transcriptomics | Global gene expression changes. | Identification of regulated signaling pathways. |

| Proteomics | Changes in protein abundance and modifications. | Confirmation of gene expression changes and identification of protein targets. |

| Metabolomics | Alterations in cellular metabolite profiles. | Understanding of the impact on cellular metabolism and energy pathways. |

| Integrative Omics | Holistic view of molecular perturbations. | Construction of a comprehensive mechanism of action model. sc.edu |

Exploration of Novel Biological Targets and Signaling Networks

While picumast is known to be a mast cell stabilizer, the precise molecular targets through which it exerts its effects may not be fully elucidated. ontosight.aiontosight.ai Future research will likely focus on identifying and validating novel biological targets and the signaling networks they regulate.

One approach to target identification is chemical proteomics, where a modified version of this compound is used as a "bait" to pull down its binding partners from cell lysates. These interacting proteins can then be identified by mass spectrometry. Another strategy involves computational approaches, such as molecular docking and virtual screening, to predict potential binding sites on known proteins involved in allergic and inflammatory pathways.

Development of Advanced In Vitro Models for Preclinical Screening and Characterization

The limitations of traditional preclinical models, including animal models that may not fully recapitulate human disease, have driven the development of more sophisticated in vitro systems. nih.gov For a compound like this compound, which targets the human immune system, the use of human-relevant in vitro models is particularly important for accurate preclinical screening and characterization.

Future research will benefit from the use of advanced cell culture models, such as 3D organoids and microphysiological systems (also known as "organs-on-a-chip"). nih.gov For instance, lung-on-a-chip models could be used to study the effects of this compound on allergic airway inflammation in a more physiologically relevant context than traditional 2D cell cultures. These models can incorporate multiple cell types, such as epithelial cells, mast cells, and immune cells, and can even simulate mechanical forces like breathing.

The use of human induced pluripotent stem cells (iPSCs) also holds great promise. nih.gov iPSCs can be differentiated into various cell types, including mast cells, providing a renewable and patient-specific source of cells for testing the efficacy and potential toxicity of this compound and its analogs. These advanced in vitro models can improve the predictive value of preclinical studies, potentially reducing the reliance on animal testing and accelerating the translation of promising compounds into the clinic. nih.gov

Q & A

Q. What are the established synthetic routes for 3-Carboxylic acid-picumast, and what key reaction conditions optimize yield?

The synthesis involves multi-step organic reactions, including carboxylation and functional group protection. Critical parameters include:

- Temperature control (<40°C to avoid side reactions) .

- Solvent selection (polar aprotic solvents like DMF enhance reactivity) .

- Catalysts (e.g., palladium complexes for cross-coupling) . Purification via recrystallization (ethanol/water) or silica gel chromatography yields 65–85% purity .

| Reaction Step | Conditions | Yield Range |

|---|---|---|

| Carboxylation | Pd(OAc)₂, CO atmosphere, 80°C | 70–85% |

| Hydrolysis | H₂SO₄, reflux, 2h | 65–75% |

| Purification | Ethanol/water recrystallization | >95% purity |

Q. How is the structural integrity of this compound confirmed post-synthesis?

Structural validation employs:

Q. What analytical techniques are recommended for quantifying this compound in complex matrices?

- HPLC-UV/Vis (C18 column, acetonitrile/water mobile phase) .

- LC-MS/MS (for trace-level detection in biological samples) .

- Titration methods (acid-base titration with NaOH, phenolphthalein indicator) . Calibration curves (R² >0.99) and internal standards (e.g., deuterated analogs) improve accuracy .

Q. What are the documented stability profiles and recommended storage conditions?

- pH stability : Stable in pH 4–10; degradation occurs in strongly acidic/basic conditions .

- Light sensitivity : Store in amber vials at –20°C to prevent photodegradation .

- Hygroscopicity : Use desiccants to avoid moisture absorption .

| Condition | Stability Outcome |

|---|---|

| pH <3 or >11 | Rapid hydrolysis (>50% degradation) |

| Ambient light | 30% loss in 48 hours |

| –20°C (dark) | >95% stability over 6 months |

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR vs. computational predictions)?

- Comparative analysis : Cross-validate experimental NMR shifts with DFT-predicted chemical shifts .

- Dynamic effects : Account for solvent interactions and tautomerism in computational models .

- Crystallographic validation : Use X-ray data to confirm bond lengths/angles . Discrepancies >0.5 ppm in ¹H NMR warrant re-evaluation of synthetic purity or computational parameters .

Q. What mechanistic insights exist regarding the reactivity of the carboxylic acid group under nucleophilic conditions?

- Electrophilicity : The carbonyl carbon’s electrophilicity drives nucleophilic acyl substitution .

- Steric effects : Bulky substituents near the carboxyl group reduce reaction rates (e.g., 30% slower with ortho-methyl groups) .

- Solvent effects : Polar solvents stabilize transition states, enhancing reactivity . Kinetic studies (e.g., Arrhenius plots) quantify activation energies for specific nucleophiles .

Q. What computational modeling approaches predict intermolecular interactions with biological targets?

Q. How should researchers design experiments to assess stability under varying pH?

Q. What strategies address low reproducibility in biological activity assays?

Q. How does the electronic configuration of substituents influence acidity and reactivity?

- Electron-withdrawing groups (e.g., –NO₂) increase acidity (pKa reduction by 1–2 units) .

- Resonance effects : Conjugation with aromatic rings stabilizes deprotonated forms .

- Steric hindrance : Ortho-substituents reduce solubility and reaction efficiency .

| Substituent | pKa Shift | Reactivity Change |

|---|---|---|

| –NO₂ | –1.5 | +40% acylation |

| –OCH₃ | +0.3 | –25% esterification |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.